molecular formula C19H16FNO4 B2463748 Methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate CAS No. 1358495-68-7

Methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate

Cat. No.: B2463748
CAS No.: 1358495-68-7
M. Wt: 341.338
InChI Key: URGMGYIDRNRASH-UHFFFAOYSA-N
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Description

Methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with a methoxy group, a carboxylate ester, and a fluorobenzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Formation of the Carboxylate Ester: The carboxylate ester can be formed by esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

    Attachment of the Fluorobenzyl Ether: The fluorobenzyl ether can be introduced through a nucleophilic substitution reaction, where the hydroxyl group on the quinoline ring is replaced by the fluorobenzyl group using a suitable fluorobenzyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated quinoline derivatives.

Scientific Research Applications

Methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-((3-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which can affect its chemical properties and biological activities.

    Methyl 4-((3-bromobenzyl)oxy)-6-methoxyquinoline-2-carboxylate:

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its chlorine and bromine analogs.

Properties

IUPAC Name

methyl 4-[(3-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-23-14-6-7-16-15(9-14)18(10-17(21-16)19(22)24-2)25-11-12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGMGYIDRNRASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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